molecular formula C17H11ClF2N4O2 B2688789 1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008234-31-8

1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2688789
CAS RN: 1008234-31-8
M. Wt: 376.75
InChI Key: QBMGMCJQUISYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C17H11ClF2N4O2 and its molecular weight is 376.75. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Human STING Protein

The compound has been found to interact with the human STING protein . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response. This interaction could potentially be used in research related to immune response modulation.

2. Role in Photolysis of Substituted Phenols The compound, due to its fluorophenyl groups, could potentially be involved in the photolysis of substituted phenols . This could be relevant in environmental chemistry research, particularly in understanding the breakdown of certain pollutants.

Inhibition of Rho/SRF-mediated Transcriptional Regulation

As CCG-1423, the compound has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could have implications in the study of gene expression and cellular signaling pathways.

Modulation of Mitochondrial Functions

CCG-1423 has been found to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction. This could be significant in studies related to cellular energy metabolism and diseases related to mitochondrial dysfunction.

Use in Antibody Production

As F3165-0777, the compound is used in the production of the FLAG M2 monoclonal antibody . This antibody is used for the detection of FLAG fusion proteins in various research applications.

6. Potential Role in Computer-Aided Molecular Design As CCG-126534, the compound could potentially be used in computer-aided molecular design . This could be relevant in the development of new therapeutics and consumer goods.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O2/c18-12-2-1-3-13(20)11(12)8-23-15-14(21-22-23)16(25)24(17(15)26)10-6-4-9(19)5-7-10/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMGMCJQUISYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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